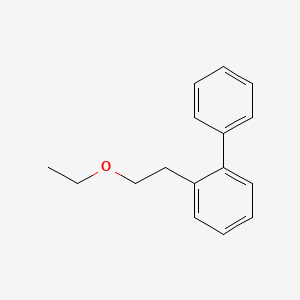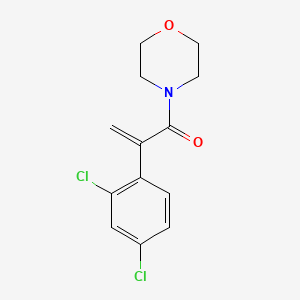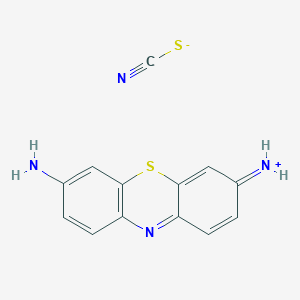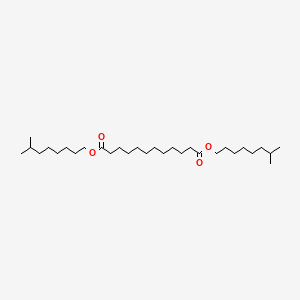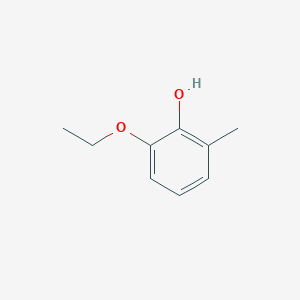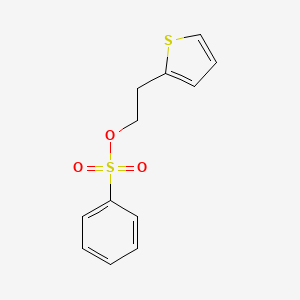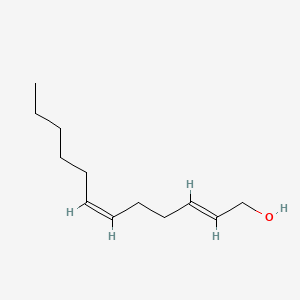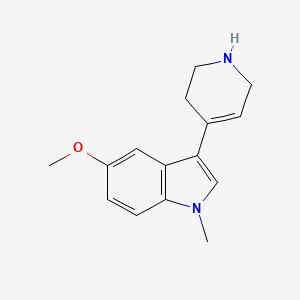
5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
The synthesis of 5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves multiple steps, including the formation of the indole ring and the introduction of the methoxy and tetrahydropyridinyl groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as methyl iodide, methoxyamine, and various catalysts to facilitate the reactions. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
Analyse Chemischer Reaktionen
5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the molecule. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, depending on the pathways involved. For example, it may inhibit certain enzymes, leading to a decrease in the production of specific molecules within the cell.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole include other indole derivatives with different substituents. These compounds may have similar biological activities but differ in their potency, selectivity, and specific applications. Some examples of similar compounds include:
- This compound-2-carboxylic acid
- This compound-3-carboxamide
These compounds highlight the uniqueness of this compound in terms of its specific substituents and the resulting biological activities.
Eigenschaften
Molekularformel |
C15H18N2O |
|---|---|
Molekulargewicht |
242.32 g/mol |
IUPAC-Name |
5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole |
InChI |
InChI=1S/C15H18N2O/c1-17-10-14(11-5-7-16-8-6-11)13-9-12(18-2)3-4-15(13)17/h3-5,9-10,16H,6-8H2,1-2H3 |
InChI-Schlüssel |
VRCTUNMZXAFYJW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)C3=CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


